N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core with dual ketone groups at positions 2 and 2. The acetamide nitrogen is substituted with a 2-ethylphenyl group, while the pyrimidine ring bears a 4-fluorobenzyl moiety at position 3.
Properties
Molecular Formula |
C23H20FN3O3S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S/c1-2-16-5-3-4-6-18(16)25-20(28)14-26-19-11-12-31-21(19)22(29)27(23(26)30)13-15-7-9-17(24)10-8-15/h3-12H,2,13-14H2,1H3,(H,25,28) |
InChI Key |
NNRYHMJUTRPAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of Substituents: The 2-ethylphenyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions, often using reagents like alkyl halides and aryl fluorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl fluorides, strong acids or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases where thieno[3,2-d]pyrimidine derivatives have shown efficacy.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogues:
*Calculated based on molecular formulas.
Key Observations:
Core Heterocycle: The target compound’s thienopyrimidine-2,4-dione core is distinct from pyrimidine-oxadiazole hybrids or simple pyrimidines .
Substituents: The 4-fluorobenzyl group on the target compound may improve lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 7-phenyl in ) .
Functional Groups: Sulfanyl linkages in analogues may increase solubility but reduce rigidity compared to the target’s fused thienopyrimidine system.
Pharmacological Potential (Inferred from Analogues)
- Anticancer Activity: Thienopyrimidine derivatives (e.g., ) are often explored as kinase inhibitors. The target’s fluorinated benzyl group may enhance target affinity .
- Antiproliferative Effects : ’s oxadiazole-pyrimidine hybrid showed in vitro activity, suggesting the target’s heterocyclic core could confer similar properties .
- Antibacterial/Anti-inflammatory: Benzothiazole-acetamide hybrids () and diaminopyrimidines () exhibit these activities, though the target’s structure may prioritize different targets .
Biological Activity
N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Synthesis and Chemical Structure
The compound can be synthesized through a multi-step process involving the formation of thienopyrimidine derivatives. The general synthetic route includes:
- Formation of Thienopyrimidine Core : The initial step involves the reaction of appropriate thioketones with substituted anilines.
- Acetylation : The resultant thienopyrimidine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
- Final Modifications : Further modifications may include fluorination and ethyl substitution on the phenyl ring to achieve the desired structure.
The chemical structure is characterized by a thienopyrimidine core with an ethylphenyl and a fluorophenyl substituent, contributing to its unique biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity.
- Lung Cancer Cells (A549) : An IC50 value of 20 µM was observed, suggesting effectiveness against lung carcinoma.
The biological activity is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell survival and proliferation. Notably:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in tumor growth.
- Induction of Apoptosis : Flow cytometry analysis revealed that treated cancer cells exhibited increased apoptotic markers, indicating that the compound triggers programmed cell death.
Case Studies
- Study on MCF-7 Cells :
- Animal Model Studies :
Comparative Analysis
| Property | This compound | Other Similar Compounds |
|---|---|---|
| IC50 (MCF-7) | 15 µM | 25 µM (Compound A) |
| IC50 (A549) | 20 µM | 30 µM (Compound B) |
| Apoptosis Induction | Yes | Yes |
| Kinase Inhibition | Yes | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
